molecular formula C9H8ClNO2 B1430328 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1267094-33-6

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B1430328
CAS RN: 1267094-33-6
M. Wt: 197.62 g/mol
InChI Key: RKTNURQZKNDYPV-UHFFFAOYSA-N
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Description

Benzoxazinones are a type of heterocyclic organic compound, which means they contain a ring structure made up of different types of atoms . They are known to have various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .


Synthesis Analysis

Benzoxazinones can be synthesized through various methods. One common method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

The molecular structure of benzoxazinones is characterized by a benzene ring fused to an oxazine ring. The oxazine ring contains one oxygen atom, one nitrogen atom, and four carbon atoms .


Chemical Reactions Analysis

Benzoxazinones can undergo various chemical reactions. For example, they can react with acetophenones to yield ethanones, which can then be cyclized to form coumarinyl integrated thiazolo .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazinones can vary widely depending on their specific structure. For example, the standard molar enthalpy of formation and tautomerization energy of its tautomers has been evaluated by calorimetric and computational methods .

Scientific Research Applications

  • NMR Structural Study : A study conducted by Neuvonen, Pohtola, and Pihlaja (1989) explored the NMR (nuclear magnetic resonance) structural study of substituted 1,2‐dihydro‐4H‐3,1‐benzoxazines, which include compounds similar to 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. Their research provided insights into the configurational and conformational assignments of these compounds based on 1H and 13C NMR data (Neuvonen, Pohtola, & Pihlaja, 1989).

  • Antimicrobial and Antioxidant Properties : Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes starting from compounds structurally related to 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. Their research indicated that these compounds possess potent antimicrobial and antioxidant properties, highlighting their potential in medicinal chemistry (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

  • Antibacterial Activity : Kadian, Maste, and Bhat (2012) synthesized analogues of 1, 4-Benzoxazine, including derivatives of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and evaluated their antibacterial activity. Their findings indicated good antibacterial activity against various strains, suggesting the potential application of these compounds in combating bacterial infections (Kadian, Maste, & Bhat, 2012).

  • Crystal Structure Analysis : A study by Gao, Qu, Ye, and Fu (2015) on the synthesis and crystal structure of N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, a compound similar to 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, provides valuable insights into the structural aspects of such compounds, which is crucial for understanding their potential applications (Gao, Qu, Ye, & Fu, 2015).

Safety And Hazards

The safety and hazards associated with benzoxazinones depend on their specific structure. Some benzoxazinones may be hazardous and require careful handling .

Future Directions

Benzoxazinones are a promising class of compounds for the development of new drugs. Future research may focus on synthesizing new benzoxazinone derivatives and studying their pharmacological activities .

properties

IUPAC Name

8-chloro-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTNURQZKNDYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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